molecular formula C10H22S B14729802 3-Pentan-3-ylsulfanylpentane CAS No. 5414-98-2

3-Pentan-3-ylsulfanylpentane

Cat. No.: B14729802
CAS No.: 5414-98-2
M. Wt: 174.35 g/mol
InChI Key: RFAWIPKYLMDDTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentan-3-ylsulfanylpentane is an organic compound characterized by the presence of a sulfanyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentan-3-ylsulfanylpentane typically involves the reaction of pentan-3-one with a suitable thiol under controlled conditions. One common method involves the use of a chlorinating agent such as thionyl chloride to convert pentan-3-one to 2-chloropentan-3-one, which is then reacted with a thiol to form the desired sulfanyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pentan-3-ylsulfanylpentane can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group back to a thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pentane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Pentan-3-ylsulfanylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-pentan-3-ylsulfanylpentane involves its interaction with various molecular targets, primarily through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentan-3-ylsulfanylpentane is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5414-98-2

Molecular Formula

C10H22S

Molecular Weight

174.35 g/mol

IUPAC Name

3-pentan-3-ylsulfanylpentane

InChI

InChI=1S/C10H22S/c1-5-9(6-2)11-10(7-3)8-4/h9-10H,5-8H2,1-4H3

InChI Key

RFAWIPKYLMDDTM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)SC(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.